3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-
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Overview
Description
5-(((4-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a fluorophenyl group, a thioether linkage, and an isoxazole ring, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and a suitable alkylating agent, such as methyl iodide, under basic conditions (e.g., using sodium hydride) to form the 4-fluorophenyl thioether.
Isoxazole Ring Formation: The cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.
Amidation: The final step involves the coupling of the isoxazole intermediate with an amine, such as hydroxylamine, under dehydrating conditions (e.g., using EDCI or DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(((4-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar fluorophenyl group and thioether linkage, but with a thiazole ring instead of an isoxazole ring.
Various Thiazole Derivatives: Compounds with thiazole rings that exhibit similar biological activities and chemical reactivity.
Uniqueness
5-(((4-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to its combination of a fluorophenyl group, thioether linkage, and isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
823220-13-9 |
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Molecular Formula |
C11H9FN2O3S |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9FN2O3S/c12-7-1-3-9(4-2-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI Key |
PZGVYJBKXIEOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=NO2)C(=O)NO |
Origin of Product |
United States |
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